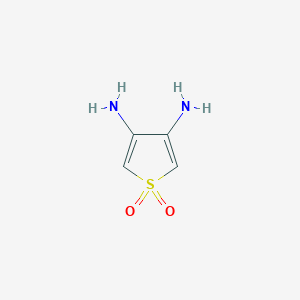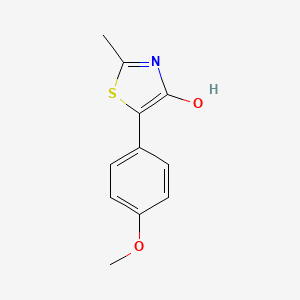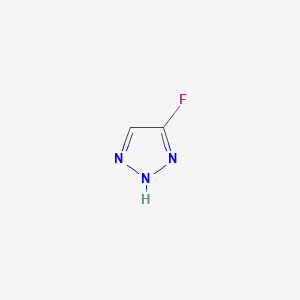
4-Fluoro-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2H-1,2,3-triazole is a fluorinated derivative of the 1,2,3-triazole family, which is a class of heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2H-1,2,3-triazole typically involves the nucleophilic substitution of a halogenated triazole precursor. One common method is the reaction of 1-bromo-2H-1,2,3-triazole with cesium fluoride (CsF) under photoinitiated conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality .
化学反応の分析
Types of Reactions: 4-Fluoro-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: It can form new heterocyclic compounds through cycloaddition with other unsaturated molecules.
Common Reagents and Conditions:
Nucleophilic Substitution:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a typical method for forming triazole derivatives.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .
科学的研究の応用
4-Fluoro-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated triazoles are investigated for their potential as antifungal, antibacterial, and anticancer agents.
Industry: It is utilized in the development of new materials, including polymers and corrosion inhibitors.
作用機序
The mechanism of action of 4-Fluoro-2H-1,2,3-triazole involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s unique electronic properties also allow it to participate in redox reactions, further influencing its biological activity .
類似化合物との比較
1,2,3-Triazole: The parent compound without the fluorine substitution.
1,2,4-Triazole: Another isomer with different nitrogen atom positions.
Fluorinated Tetrazoles: Compounds with similar fluorine substitution but containing four nitrogen atoms in the ring.
Uniqueness: 4-Fluoro-2H-1,2,3-triazole is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it more versatile in various applications compared to its non-fluorinated counterparts .
特性
分子式 |
C2H2FN3 |
|---|---|
分子量 |
87.06 g/mol |
IUPAC名 |
4-fluoro-2H-triazole |
InChI |
InChI=1S/C2H2FN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) |
InChIキー |
UQVNQVMNIKJMBR-UHFFFAOYSA-N |
正規SMILES |
C1=NNN=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


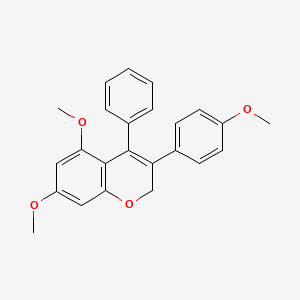

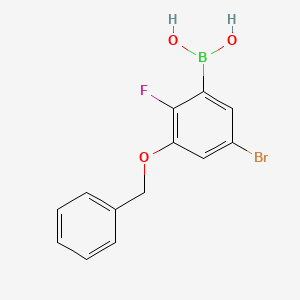

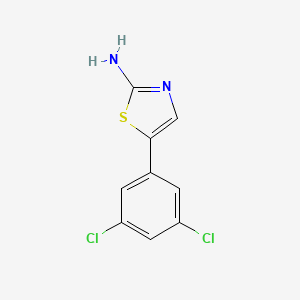
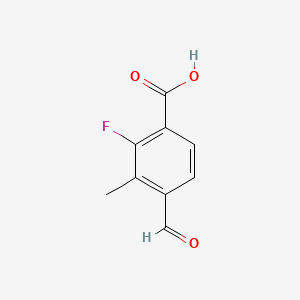
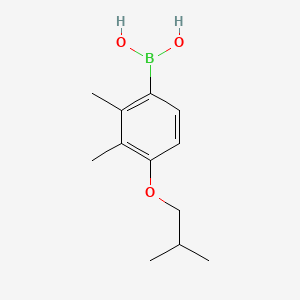
![3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14023063.png)
![2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)
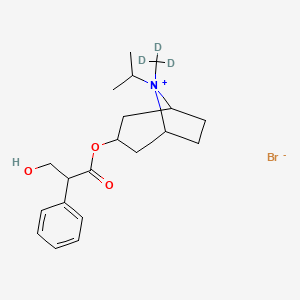
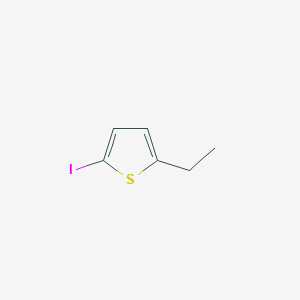
![4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine](/img/structure/B14023102.png)
